molecular formula C15H18N2O5 B8016310 Carbobenzoxyglycyl-L-proline

Carbobenzoxyglycyl-L-proline

Cat. No.: B8016310
M. Wt: 306.31 g/mol
InChI Key: ZTUKZKYDJMGJDC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbobenzoxyglycyl-L-proline typically involves the protection of the amino group of glycine with a carbobenzoxy (Cbz) group, followed by coupling with L-proline. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Carbobenzoxyglycyl-L-proline undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions are essential for studying the compound’s stability and reactivity under different conditions .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids and bases for hydrolysis, oxidizing agents for oxidation, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, such as temperature, pH, and solvent choice .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For instance, hydrolysis typically yields glycine and proline, while oxidation may produce oxidized derivatives of the compound .

Mechanism of Action

Carbobenzoxyglycyl-L-proline exerts its effects by inhibiting the activity of prolidase, an enzyme responsible for cleaving dipeptides containing C-terminal proline or hydroxyproline. This inhibition disrupts collagen recycling and protein metabolism, making it a valuable tool for studying these processes . The molecular targets include the active site of prolidase, where the compound binds and prevents substrate cleavage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbobenzoxyglycyl-L-proline is unique due to its dual amino acid composition, which provides specific inhibitory effects on prolidase. Its ability to inhibit prolidase makes it particularly valuable in research related to collagen metabolism and prolidase deficiency .

Properties

IUPAC Name

1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c18-13(17-8-4-7-12(17)14(19)20)9-16-15(21)22-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUKZKYDJMGJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160-54-9
Record name N-Carbobenzoxyglycylproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001160549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbobenzoxyglycyl-L-proline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89634
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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